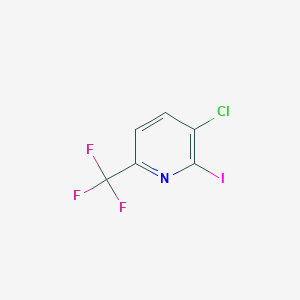

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

CAS No.: 823221-96-1

Cat. No.: VC2638268

Molecular Formula: C6H2ClF3IN

Molecular Weight: 307.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823221-96-1 |

|---|---|

| Molecular Formula | C6H2ClF3IN |

| Molecular Weight | 307.44 g/mol |

| IUPAC Name | 3-chloro-2-iodo-6-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H2ClF3IN/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H |

| Standard InChI Key | VGIFNWJCIIMDPO-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1Cl)I)C(F)(F)F |

| Canonical SMILES | C1=CC(=NC(=C1Cl)I)C(F)(F)F |

Introduction

Chemical Structure and Properties

Basic Information

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a substituted pyridine with the molecular formula C₆H₂ClF₃IN . The compound is characterized by a pyridine ring bearing three key substituents: chlorine at position 3, iodine at position 2, and a trifluoromethyl group at position 6.

| Property | Value |

|---|---|

| pKa (Predicted) | -5.13±0.22 |

| Predicted CCS [M+H]⁺ | 143.9 Ų |

| Predicted CCS [M+Na]⁺ | 148.2 Ų |

| Predicted CCS [M+NH₄]⁺ | 146.5 Ų |

| Predicted CCS [M-H]⁻ | 135.8 Ų |

Synthesis Methods

General Synthetic Approaches

Biological Activity and Applications

Pharmaceutical Research Applications

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine demonstrates significant potential in pharmaceutical research due to its unique structural features and chemical properties. The compound has shown promising activity in several biological contexts:

-

Enzyme Inhibition: Studies suggest potential activity in inhibiting enzymes such as cytochrome P450, which play crucial roles in drug metabolism. This property could be exploited in the development of drugs with improved pharmacokinetic profiles.

-

Antimicrobial Properties: The compound has exhibited antimicrobial activities, making it a potential candidate for the development of new antibacterial agents. The presence of halogen substituents often contributes to antimicrobial efficacy in many drug classes.

-

Anticancer Potential: Research indicates possible anticancer properties, suggesting applications in oncology drug development. The trifluoromethyl group is commonly found in many anticancer agents, contributing to their efficacy and pharmacokinetic properties.

Agrochemical Applications

Beyond pharmaceutical applications, 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine may have utility in agrochemical research. Fluorinated compounds are widely used in the development of pesticides, herbicides, and other agricultural chemicals due to their enhanced stability and biological activity.

The compound's lipophilicity, enhanced by the trifluoromethyl group, can improve penetration through plant cuticles, potentially increasing the efficacy of agrochemical formulations. Additionally, the presence of halogen substituents can enhance the compound's stability against metabolic degradation, potentially extending its activity period in field conditions.

Related Compounds and Structural Analogs

Several structural analogs of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine have been reported in the literature, each with unique substitution patterns that can affect their chemical and biological properties:

These structural analogs provide opportunities for structure-activity relationship studies and may offer alternative synthetic pathways depending on the specific requirements of a research project.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume